4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18132186
InChI: InChI=1S/C10H18N4O/c1-8-5-14(12-10(8)11)7-9-6-13(2)3-4-15-9/h5,9H,3-4,6-7H2,1-2H3,(H2,11,12)
SMILES:
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18132186

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 4-methyl-1-[(4-methylmorpholin-2-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H18N4O/c1-8-5-14(12-10(8)11)7-9-6-13(2)3-4-15-9/h5,9H,3-4,6-7H2,1-2H3,(H2,11,12)
Standard InChI Key IMMUUZBPHBZROX-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)CC2CN(CCO2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates two heterocyclic systems: a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) and a 4-methylmorpholine group (a six-membered oxygen- and nitrogen-containing ring with a methyl substituent). The pyrazole ring is substituted at the 1-position with a morpholine-methyl group and at the 3-position with an amine, while the 4-position bears a methyl group .

Key Structural Descriptors:

PropertyValue
Molecular FormulaC10H18N4O\text{C}_{10}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight210.28 g/mol
SMILESCC1=CN(N=C1N)CC2CN(CCO2)C
InChI KeyIMMUUZBPHBZROX-UHFFFAOYSA-N
CAS Number1515281-99-8

The stereoelectronic properties of the morpholine group enhance solubility in polar solvents, while the pyrazole ring contributes to aromatic stability and hydrogen-bonding capabilities.

Spectroscopic and Computational Insights

Though experimental data on its spectral characteristics (e.g., NMR, IR) remain limited, computational models predict strong absorption bands in the UV-Vis spectrum due to π→π* transitions in the pyrazole system . Density functional theory (DFT) studies suggest that the methyl group at the 4-position of the pyrazole ring induces steric effects that influence conformational flexibility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a two-step strategy:

  • Pyrazole Ring Formation:
    Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones forms the pyrazole backbone. For example, reacting methyl acetoacetate with hydrazine hydrate yields 3-aminopyrazole intermediates.

  • Morpholine Incorporation:
    The morpholine-methyl group is introduced through nucleophilic substitution or reductive amination. A common approach involves treating the pyrazole intermediate with 4-methylmorpholine-2-carbaldehyde under acidic conditions, followed by reduction with sodium cyanoborohydride.

Optimization Challenges:

  • Yield Limitations: Side reactions during morpholine coupling often reduce yields to 40–60%.

  • Purification: Chromatographic separation is required due to polar byproducts.

Reactivity Profile

The compound participates in reactions typical of both pyrazoles and secondary amines:

Reaction TypeReagents/ConditionsProducts
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated derivatives
AcylationAcetyl chloride, pyridineAmide derivatives
OxidationH₂O₂, Fe(III) catalystsPyrazole N-oxide derivatives

The amine group at the 3-position is particularly reactive, enabling conjugation with carboxylic acids or sulfonyl chlorides.

Research Gaps and Future Directions

Underexplored Areas

  • Toxicology: No in vivo studies assess acute or chronic toxicity.

  • Structure-Activity Relationships: Modifying the methyl group’s position could optimize bioactivity.

Industrial Scalability

  • Flow Chemistry: Continuous-flow systems may improve synthesis efficiency and reduce waste.

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